2-[(Trifluoromethyl)sulfanyl]propanoic acid
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Description
2-[(Trifluoromethyl)sulfanyl]propanoic acid, commonly known as TFMPA, is a chemical compound with the molecular formula C4H5F3O2S. It is a white crystalline solid that is soluble in water and organic solvents. TFMPA is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
1. Polymerization Applications
2-[(Trifluoromethyl)sulfanyl]propanoic acid has been reported to play a role in the field of polymerization. For instance, it has been identified as a by-product in the synthesis of a dithioester RAFT agent, highlighting its potential involvement in controlled free radical polymerization processes (Laschewsky et al., 2007). Another study focused on reversible addition−fragmentation chain transfer (RAFT) emulsion polymerization of styrene, where a derivative of 2-[(trifluoromethyl)sulfanyl]propanoic acid was used as a mediator (Luo et al., 2011).
2. Synthetic Chemistry
The compound has also been involved in various synthetic chemistry applications. For example, it has been used in the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid, a potential antileukotrienic agent (Jampílek et al., 2004). Additionally, its role in the synthesis of optically active 1,4-Thiazane-3-carboxylic acid via optical resolution was also highlighted (Shiraiwa et al., 1998).
3. Catalysis
In the field of catalysis, a study explored sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showcasing its potential as an effective and sustainable catalyst (Tayebi et al., 2011). Another research demonstrated its use in the acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).
4. Biological Activity
Research has also delved into its biological aspects. For instance, 2-Amino-3-(purin-9-yl)propanoic acids, substituted by a sulfanyl group, were synthesized and tested for immunostimulatory and immunomodulatory potency (Doláková et al., 2005).
5. Organic Synthesis
In organic synthesis, the compound has been utilized in constructing trifluoromethyl-containing bridged heterocycles, demonstrating its role in producing complex organic structures (Jiang & Zhu, 2008).
properties
IUPAC Name |
2-(trifluoromethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPYJPXOSZWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511052 |
Source
|
Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
CAS RN |
63471-78-3 |
Source
|
Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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